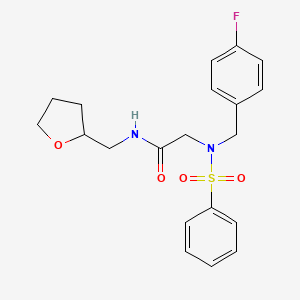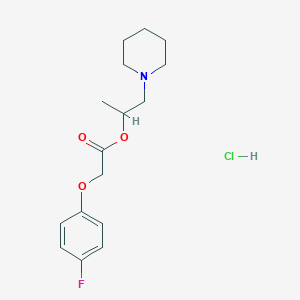
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each of which can significantly impact the yield, purity, and overall feasibility of the synthesis process. A relevant example of synthetic methodology that may be applied in the production of similar compounds involves the use of electrophilic derivatizing agents, as demonstrated by Murugaiah et al. (2006) in their development of a new electrophoric derivatizing reagent from commercially-available materials for the purpose of enhancing gas chromatography electron capture mass spectrometry (GC-EC-MS) analysis (Murugaiah et al., 2006).
Molecular Structure Analysis
The analysis of molecular structure is critical for understanding the chemical behavior of compounds. Techniques such as IR and NMR spectroscopy, along with X-ray crystallography, provide detailed insights into the arrangement of atoms within a molecule. Yin et al. (2004) used single crystal X-ray diffraction to elucidate the crystal structures of tri(o-fluorobenzyl)tin esters, revealing significant details about their molecular geometry (Yin et al., 2004).
Chemical Reactions and Properties
The reactivity of a compound is dictated by its functional groups and molecular structure. The study by Romero et al. (2004) on inhibitors of phenylethanolamine N-methyltransferase showcases the design and synthesis of compounds with specific functional groups to achieve desired biological activities, demonstrating the compound's chemical reactivity and interaction with biological molecules (Romero et al., 2004).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are essential for its characterization and application. Elhamifar et al. (2018) introduced a magnetic iron oxide supported phenylsulfonic acid as an efficient nanocatalyst for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the importance of physical properties in the development of catalytic processes (Elhamifar et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and compatibility with other substances, is crucial for predicting how a compound will behave in various environments. Leng and Qin (2018) developed a new fluorosulfonylation reagent for the regioselective synthesis of sulfonylfluoro isoxazoles, showcasing the innovative application of chemical properties in synthetic chemistry (Leng & Qin, 2018).
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c21-17-10-8-16(9-11-17)14-23(28(25,26)19-6-2-1-3-7-19)15-20(24)22-13-18-5-4-12-27-18/h1-3,6-11,18H,4-5,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNZCGSIBLKVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4019596.png)
![2-(benzylthio)-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4019604.png)
![6-ethyl-2-mercapto-6-methyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019605.png)
![1-[(2-furylmethyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4019610.png)
![2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline](/img/structure/B4019616.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4019620.png)

![4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4019645.png)
![3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019653.png)
![4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4019683.png)
![4-[(cyclopropylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019689.png)
![1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B4019695.png)
![2-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019699.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide](/img/structure/B4019705.png)